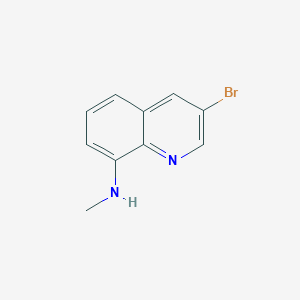

3-bromo-N-methylquinolin-8-amine

描述

属性

分子式 |

C10H9BrN2 |

|---|---|

分子量 |

237.10 g/mol |

IUPAC 名称 |

3-bromo-N-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9BrN2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-6,12H,1H3 |

InChI 键 |

FXGDBXHFVFSYJL-UHFFFAOYSA-N |

规范 SMILES |

CNC1=CC=CC2=CC(=CN=C21)Br |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

3-Bromo-N-methylquinolin-8-amine has been investigated for its antimicrobial properties. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting bacterial infections. The compound's structure allows it to interact effectively with biological targets, enhancing its efficacy as an antimicrobial agent.

Case Study: Synthesis of Antimicrobial Derivatives

In a study focusing on the synthesis of 8-aminoquinoline derivatives, researchers demonstrated that modifications at the 3-bromo position significantly improved the antimicrobial activity against resistant strains of bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) that were lower than those of existing antibiotics, indicating their potential as new therapeutic agents .

Neuroprotective Effects

Recent research has suggested that derivatives of 3-bromo-N-methylquinolin-8-amine may also exhibit neuroprotective effects. These compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

Agrochemical Applications

Pesticide Development

The compound is used as an intermediate in the synthesis of novel pesticides. Its bromine atom enhances the reactivity and stability of the resulting compounds, making them effective against a broad spectrum of pests.

Data Table: Pesticide Efficacy

Materials Science

Polymer Monomers

3-Bromo-N-methylquinolin-8-amine can be utilized as a monomer in the production of specialized polymers. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to environmental degradation.

Case Study: Polymer Synthesis

In a study on polymer composites, incorporating 3-bromo-N-methylquinolin-8-amine into polymer matrices resulted in materials with enhanced mechanical properties and thermal stability compared to traditional polymers. These materials can be applied in coatings and protective gear .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3-bromo-N-methylquinolin-8-amine are compared below with analogous quinoline derivatives, focusing on substituent positions, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects :

- Bromine at position 3 (target compound) vs. 6 () alters electronic distribution, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- The N-methyl group at position 8 in the target compound improves metabolic stability compared to unsubstituted amines (e.g., NQ6 in ) .

Synthesis Methods: The target compound is likely synthesized via Buchwald-Hartwig amination of 8-bromoquinoline with methylamine, analogous to methods in (one-step aryl amination) . Contrastingly, nitroquinoline derivatives () require multi-step nitro reduction and functionalization .

Physicochemical Properties: Melting points for brominated quinolines vary widely: NQ4 (268°C, ) vs. The target compound’s smaller substituents may result in a lower melting point . Fluorinated analogs () exhibit higher polarity, influencing solubility in aqueous media compared to the target compound .

Biological Relevance: The target compound’s bromine and methylamine groups make it a candidate for kinase inhibition, similar to 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (), which showed utility in probe development . Antimicrobial activity is observed in fluoro-/chloro-substituted quinolines (e.g., : 5-bromo-7-chloroquinolin-8-amine), suggesting the target compound could be optimized for similar applications .

常见问题

(Basic) How can 3-bromo-N-methylquinolin-8-amine be synthesized with high yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 8-bromoquinoline derivatives with methylamine in tetrahydrofuran (THF) at controlled temperatures (0–25°C) achieves substitution at the 8-position. Purification via column chromatography (e.g., MeOH:DCM 1:99) yields the product with >95% purity . Key variables to optimize include:

- Solvent polarity : Polar aprotic solvents (THF, DMF) enhance reaction rates.

- Methylamine equivalents : Excess methylamine (2–3 eq.) drives the reaction to completion.

- Purification : Gradient elution in chromatography minimizes co-elution of brominated byproducts.

(Basic) What analytical techniques are critical for confirming the structure of 3-bromo-N-methylquinolin-8-amine?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Quinoline H2 (δ ~8.1–8.3 ppm, d, J = 8–9 Hz).

- N–CH₃ (δ ~2.5–2.6 ppm, s) .

- ¹³C NMR : Confirm the presence of C–Br (δ ~110–120 ppm) and N–CH₃ (δ ~35–40 ppm).

- HRMS : Exact mass analysis (e.g., m/z 251/253 [M+H]⁺ for C₁₁H₁₁BrN₂⁺) validates molecular composition .

- X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the quinoline ring) .

(Advanced) How does the bromine substituent influence cross-coupling reactivity in catalytic applications?

Methodological Answer:

The C–Br bond facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or NiCl₂(dppe) for aryl-aryl coupling.

- Solvent Optimization : Use DMF/H₂O mixtures for solubility and catalyst stability.

- Competing Reactions : Monitor debromination (common with Pd catalysts under reducing conditions) via LC-MS .

Data Contradiction Note : Conflicting reports exist on reaction rates in polar vs. nonpolar solvents. Systematic screening (e.g., THF vs. DMF) is advised .

(Advanced) How can conflicting spectroscopic data for 3-bromo-N-methylquinolin-8-amine derivatives be resolved?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects : For example, DMSO-d₆ vs. CDCl₃ shifts N–CH₃ signals by 0.2–0.3 ppm.

- Tautomerism : Check for equilibrium between amine and imine forms via variable-temperature NMR.

- Impurity Profiles : Use HPLC-MS to identify brominated byproducts (e.g., di-brominated species) .

(Advanced) What are the metal-coordination properties of 3-bromo-N-methylquinolin-8-amine?

Methodological Answer:

The amine and quinoline nitrogen act as bidentate ligands. Experimental design tips:

- Metal Salts : Cu(II), Pd(II), or Ru(II) salts form stable complexes.

- Spectroscopic Monitoring : UV-Vis (charge-transfer bands at 350–450 nm) and EPR (for paramagnetic metals like Cu²⁺) confirm coordination .

- Crystallographic Validation : Resolve binding modes (e.g., κ²-N,N vs. κ¹-N) using SHELXL .

(Advanced) How is 3-bromo-N-methylquinolin-8-amine utilized in multi-step syntheses of bioactive compounds?

Methodological Answer:

It serves as a precursor for:

- Anticancer Agents : Functionalization at C3 (e.g., substitution with chlorobenzyl groups) enhances cytotoxicity. HRMS and MTT assays validate derivatives (e.g., IC₅₀ < 10 μM in HeLa cells) .

- Neurological Probes : Coupling with indole derivatives (via Buchwald-Hartwig) creates fluorescent tags for receptor imaging .

(Advanced) What computational methods predict the electronic properties of 3-bromo-N-methylquinolin-8-amine?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to model HOMO-LUMO gaps (~4.5–5.0 eV) and electrophilic sites.

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility .

- Software Tools : ORTEP-3 for crystallographic visualization and Gaussian09 for electronic structure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。